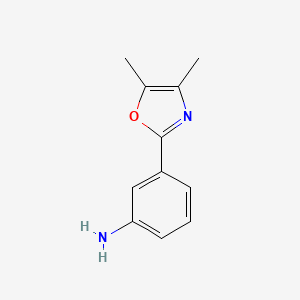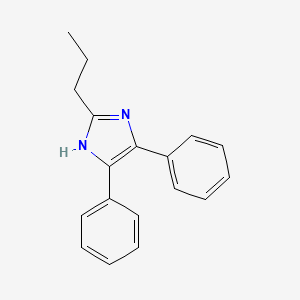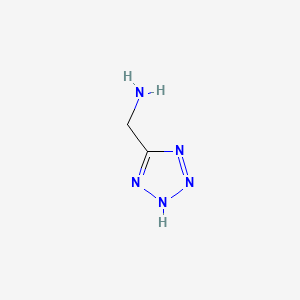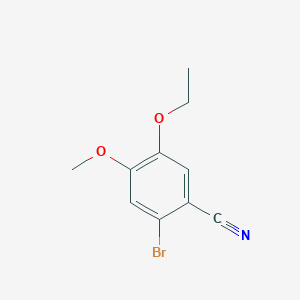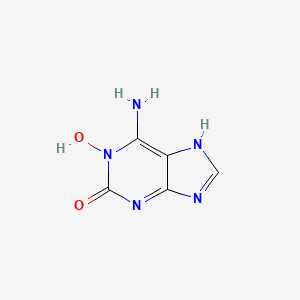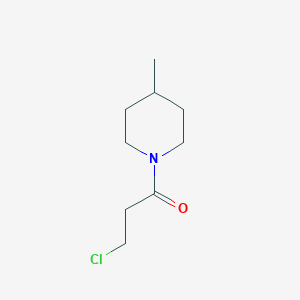
3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one" is a chemical that appears to be structurally related to various piperidinone derivatives, as indicated by the research on similar compounds. Piperidinones are a class of compounds known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Synthesis Analysis
While the specific synthesis of "3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one" is not detailed in the provided papers, similar compounds have been synthesized and studied. For instance, the synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones involves the formation of a piperidine ring, which is a common structural motif in these types of compounds . The synthesis process typically includes the formation of the piperidine ring followed by functionalization at appropriate positions to introduce various substituents, such as chloro and methyl groups.
Molecular Structure Analysis
The molecular structure of related compounds shows that the piperidine ring often adopts a chair conformation, which is a stable configuration for six-membered rings . This conformation allows for various substituents to be positioned in a way that can influence the compound's interaction with biological targets, such as receptors or enzymes.
Chemical Reactions Analysis
The chemical reactivity of piperidinone derivatives can be influenced by the presence of substituents on the piperidine ring. For example, the introduction of a chloro group can make the compound more reactive in nucleophilic substitution reactions, while a methyl group can provide steric hindrance, affecting the compound's reactivity profile. The specific reactivity of "3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one" would depend on the exact positioning and nature of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidinone derivatives can vary widely depending on their specific substituents. For example, the presence of a chloro group can affect the compound's polarity and solubility, while a methyl group can influence its hydrophobicity. The crystal structures of similar compounds have shown that weak N—H⋯O hydrogen bonds and C—H⋯π interactions can occur, which may influence the compound's solid-state properties and its behavior in crystalline form .
Aplicaciones Científicas De Investigación
Chemical Synthesis
“3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one” is used as a chemical intermediate in the synthesis of other compounds . It’s often used in the pharmaceutical industry for the production of various drugs . The compound is also used in the synthesis of “3-chloro-4-(4-methylpiperidin-1-yl)aniline hydrochloride”, another chemical compound .
Pharmaceutical Industry
“3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one” is used as a chemical intermediate in the synthesis of other compounds . It’s often used in the pharmaceutical industry for the production of various drugs . The compound is also used in the synthesis of “3-chloro-4- (4-methylpiperidin-1-yl)aniline hydrochloride”, another chemical compound .
Safety And Hazards
The safety and hazards of 3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one are not explicitly detailed in the search results. However, it is mentioned that it is a synthetic cathinone that belongs to the class of substituted phenethylamines1. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects1.
Direcciones Futuras
The future directions of 3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one are not explicitly detailed in the search results. However, it is mentioned that it is a synthetic cathinone that belongs to the class of substituted phenethylamines1. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects1.
Propiedades
IUPAC Name |
3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-8-3-6-11(7-4-8)9(12)2-5-10/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNYUXFSQHLEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50410973 |
Source


|
| Record name | 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50410973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one | |
CAS RN |
349090-42-2 |
Source


|
| Record name | 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50410973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




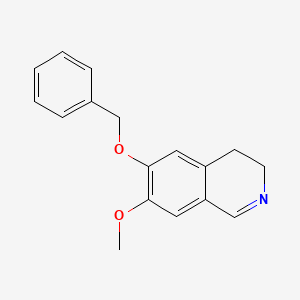
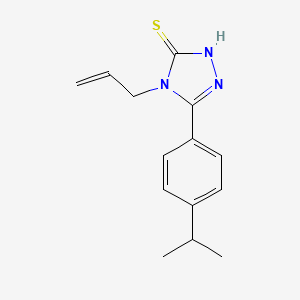
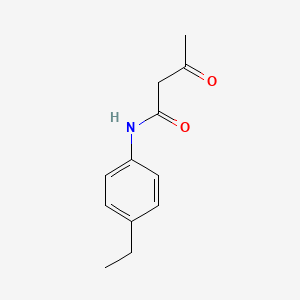
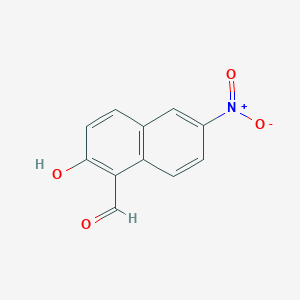
![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)
